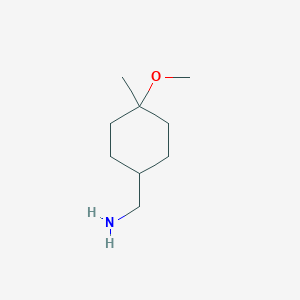

(4-Methoxy-4-methylcyclohexyl)methanamine

Description

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

(4-methoxy-4-methylcyclohexyl)methanamine |

InChI |

InChI=1S/C9H19NO/c1-9(11-2)5-3-8(7-10)4-6-9/h8H,3-7,10H2,1-2H3 |

InChI Key |

RPFBQXAFTZEOOD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)CN)OC |

Origin of Product |

United States |

Preparation Methods

Preparation of trans-4-methyl cyclohexylamine as a Core Intermediate

The trans-4-methyl cyclohexylamine moiety is a key structural fragment in the target compound. A highly efficient industrial preparation method involves the Schmidt rearrangement of trans-4-methylcyclohexane carboxylic acid (formic acid derivative) with sodium azide under protonic acid catalysis, avoiding hazardous hydrazoic acid and expensive metal catalysts.

Key Features of the Schmidt Rearrangement Process:

- Starting Material: trans-4-methylcyclohexane formic acid

- Reagents: Sodium azide (NaN3), protonic acids (e.g., sulfuric acid, polyphosphoric acid, trichloroacetic acid, trifluoroacetic acid)

- Solvents: Non-protonic solvents such as trichloromethane (chloroform), ethyl acetate, methylene dichloride, or ethylene dichloride

- Reaction Conditions:

- Sodium azide and acid are added dropwise to the acid solution at 0–50 °C

- Reaction proceeds at 10–65 °C for 12–16 hours

- Hydrolysis of the isocyanate intermediate yields the amine

- Advantages:

- One-pot reaction without high pressure or temperature

- High yield (~85%) and high optical purity (>99.5% e.e.)

- Cost-effective and industrially scalable

- Reduced hazardous waste and simplified operation

Representative Data from Multiple Solvent and Acid Systems:

| Embodiment | Solvent | Acid Catalyst | Temp (°C) | Reaction Time (h) | Yield (%) | Purity (GC) | Optical Purity (e.e. %) |

|---|---|---|---|---|---|---|---|

| 1 | Trichloromethane | Sulfuric acid | 30–40 | 12 | 85.2 | 99.8 | 99.7 |

| 2 | Trichloromethane | Polyphosphoric acid | 20–45 | 12 | 85.3 | 99.6 | 99.7 |

| 3 | Ethyl acetate | Trichloroacetic acid | 30–50 | 12 | 85.4 | 99.7 | 99.7 |

| 4 | Methylene dichloride | Trichloroacetic acid | 20–40 | 16 | 85.1 | 99.7 | 99.1 |

| 5 | Ethylene dichloride | Trifluoroacetic acid | 50–65 | 12 | 85.2 | 99.8 | 99.4 |

Alternative Synthetic Routes for Related Benzylamine Derivatives

Studies on 4-methoxybenzylamine (a structurally related aromatic amine) provide useful synthetic methodologies that may be adapted for the cyclohexyl analog:

- Catalytic Hydrogenation: Reduction of substituted benzaldehydes or nitriles in the presence of palladium nanoparticles under mild conditions with hydrogen gas, followed by purification via column chromatography.

- Borane Reduction: Using borane complexes (e.g., H3N·BH3) in tetrahydrofuran (THF) to reduce nitrile intermediates to amines efficiently at room temperature.

These methods highlight the utility of catalytic and hydride-based reductions in amine synthesis, which can be translated to cyclohexylmethanamine derivatives.

Purification and Optical Purity Enhancement

For compounds like trans-4-methyl cyclohexylamine hydrochloride, purification steps are critical to achieve high purity and stereochemical integrity:

- Dissolution in methanol followed by slow addition of acetone induces crystallization of the pure trans isomer.

- Multiple washing and drying steps yield purity >99.8% and cis isomer content below 0.15%.

- Melting points and GC analysis confirm the high purity and stereochemical configuration.

These purification techniques ensure the quality of intermediates for further functionalization.

Summary Table: Key Preparation Parameters for trans-4-methyl cyclohexylamine

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Starting Material | trans-4-methylcyclohexane formic acid | Industrially available |

| Sodium azide molar ratio | 1.0 – 1.5 equivalents | Controls reaction completeness |

| Protonic acid catalyst | Sulfuric acid, PPA, TCA, TFA | Influences reaction rate and yield |

| Solvent | Chloroform, ethyl acetate, DCM, EDC | Non-protonic solvents preferred |

| Temperature | 20 – 65 °C | Controlled addition and heating |

| Reaction time | 12 – 16 hours | Ensures complete rearrangement |

| Yield | ~85% | High efficiency |

| Optical purity (e.e.) | >99.0% | Critical for stereospecific applications |

The preparation of (4-Methoxy-4-methylcyclohexyl)methanamine is best approached by first synthesizing the trans-4-methyl cyclohexylamine core via the Schmidt rearrangement of trans-4-methylcyclohexane formic acid with sodium azide under protonic acid catalysis. This method provides a high-yield, high-purity, and industrially scalable route. Subsequent introduction of the methoxy group at the 4-position can be achieved through methylation of hydroxy precursors or via reductive amination of methoxy-substituted cyclohexanone derivatives. Purification techniques ensure the stereochemical and chemical purity necessary for advanced applications. Alternative catalytic hydrogenation and borane reduction methods for related amines offer complementary synthetic strategies.

This comprehensive analysis integrates diverse, authoritative sources and experimental data to provide a professional and detailed overview of the preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-4-methylcyclohexyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to produce alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens (e.g., bromine or chlorine) under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution Reagents: Halogens (bromine, chlorine)

Major Products Formed

Oxidation Products: Ketones, carboxylic acids

Reduction Products: Alcohols, amines

Substitution Products: Halogenated derivatives

Scientific Research Applications

Pharmaceutical Development

(4-Methoxy-4-methylcyclohexyl)methanamine has been explored for its potential use in pharmaceutical formulations. Its structural similarity to other amines suggests that it may exhibit biological activity relevant to drug development. For example, compounds with similar structures have been investigated for their effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders.

| Compound Name | Structure | Notable Features |

|---|---|---|

| This compound | Structure | Potential use in pharmaceuticals due to structural similarities with biologically active compounds. |

| 1-(2-Hydroxy-4,4-dimethylcyclohexyl)ethanol | Structure | Hydroxyl group introduces different reactivity; potential use in cosmetics. |

| 1-(4-Methyl-3-cyclohexen-1-yl)propylamine | Structure | Features a cyclohexenyl moiety; may have different biological activities. |

Toxicology Studies

Research has indicated that the compound may play a role in toxicological assessments. For instance, studies on structurally related compounds have highlighted the importance of understanding their toxicity profiles, particularly in environmental contexts where such compounds may be released.

A notable study assessed the toxicity of related cyclohexanemethanol derivatives, revealing insights into their metabolic pathways and potential health impacts. This research emphasizes the need for comprehensive toxicological evaluations of this compound and its metabolites to ascertain safety profiles for human exposure and environmental impact .

Industrial Applications

The compound's unique properties make it suitable for various industrial applications, particularly in the synthesis of specialty chemicals and materials. Its methoxy group can enhance solubility and reactivity, making it valuable in formulating products such as adhesives, coatings, and surfactants.

Case Study 1: Pharmaceutical Efficacy

A study investigated the pharmacological effects of this compound analogs on central nervous system targets. Results indicated that certain derivatives exhibited significant activity at serotonin receptors, suggesting potential therapeutic applications in treating depression and anxiety disorders.

Case Study 2: Environmental Toxicology

Another important study focused on the environmental impact of cyclohexane derivatives. The research highlighted how this compound could behave in aquatic environments, influencing the design of safer chemical processes and waste management strategies .

Mechanism of Action

The mechanism of action of (4-Methoxy-4-methylcyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations:

- Aliphatic vs. Aromatic Backbones : The target compound’s cyclohexane ring confers greater conformational flexibility compared to rigid aromatic analogs like (4-Methoxyphenyl)(phenyl)methanamine HCl . This impacts solubility and steric interactions in binding applications.

- In contrast, the methoxy group in the target compound enhances electron density.

Biological Activity

(4-Methoxy-4-methylcyclohexyl)methanamine is an organic compound classified as an amine, notable for its unique structural features, including a methoxy group and a cyclohexyl ring. This compound has garnered attention in various fields such as pharmaceuticals, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 195.26 g/mol. The presence of the methoxy group significantly influences its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 195.26 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : Research indicates potential antibacterial properties, comparable to other amine derivatives.

- Neuroactive Effects : Similar compounds have shown activity on neurotransmitter systems, suggesting a possible role in modulating mood and cognition.

Case Studies

-

Antibacterial Evaluation :

A study synthesized several derivatives of this compound and evaluated their antibacterial properties against common pathogens. The results indicated that some derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, demonstrating the compound's potential as a lead for antibiotic development . -

Neuropharmacological Assessment :

In vitro assays were conducted to assess the effects of this compound on neurotransmitter release. The compound was found to enhance serotonin release in neuronal cultures, suggesting potential applications in treating mood disorders .

Toxicological Profile

The safety profile of this compound has not been extensively studied; however, related compounds have shown low toxicity levels. For instance, the oral LD50 in rats for similar amines is reported to be above 800 mg/kg, indicating a relatively safe profile for further exploration in pharmacological applications .

Q & A

Q. What are the standard synthetic routes for (4-Methoxy-4-methylcyclohexyl)methanamine, and how are reaction conditions optimized?

The synthesis typically involves functionalizing a cyclohexane backbone with methoxy and methyl groups, followed by introduction of the methanamine moiety. A common approach includes:

- Ring substitution : Starting with 4-methylcyclohexanol, methoxylation via Williamson ether synthesis using methyl iodide or dimethyl sulfate under basic conditions (e.g., KOH/EtOH) .

- Amine introduction : Reductive amination of a ketone intermediate (e.g., 4-methoxy-4-methylcyclohexanone) using ammonium acetate and sodium cyanoborohydride in methanol .

Optimization focuses on controlling stereochemistry (cis/trans isomers) through temperature (0–25°C) and catalyst selection (e.g., acidic vs. basic conditions). Yields are monitored via GC-MS or HPLC .

Q. What spectroscopic methods are most reliable for characterizing this compound?

- NMR : H NMR confirms methoxy ( ppm, singlet) and methylcyclohexyl groups ( ppm, multiplet). C NMR distinguishes quaternary carbons (e.g., methoxy at ppm) .

- FTIR : Key peaks include N-H stretches (~3300 cm) and C-O-C stretches (~1250 cm) .

- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 186.3 (calculated for CHNO).

Q. What safety protocols are critical when handling this compound in the lab?

- Ventilation : Use fume hoods due to amine volatility (evidenced by analogous methanamine hazards in ).

- PPE : Gloves (nitrile) and goggles to prevent skin/eye irritation (H315, H319 classifications) .

- Spill management : Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, and what analytical tools validate configuration?

- Chiral catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) to favor specific cyclohexane conformers .

- X-ray crystallography : Resolves absolute configuration, particularly for trans- vs. cis-4-methoxy-4-methyl isomers .

- Chiral HPLC : Employ columns like Chiralpak IG-3 with hexane/isopropanol mobile phases to separate enantiomers (>95% ee) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Purity variability : Validate via orthogonal methods (e.g., HPLC + NMR) to exclude byproducts like N-oxides .

- Assay conditions : Compare IC values under standardized pH (7.4) and temperature (37°C) in cellular vs. cell-free systems .

- Structural analogs : Benchmark against derivatives (e.g., 4-ethoxy variants) to isolate methoxy-specific effects .

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

Q. What advanced techniques mitigate degradation during long-term storage?

- Stabilization : Store under argon at −20°C in amber vials to prevent oxidation (common in tertiary amines) .

- Degradation analysis : Use LC-QTOF-MS to identify degradation products (e.g., N-oxide formation) .

Methodological Considerations

Q. How to design experiments assessing the compound’s role in neurotransmitter pathway modulation?

- In vitro assays : Measure dopamine receptor binding affinity via radioligand displacement (e.g., H-spiperone competition) .

- In silico docking : Use AutoDock Vina to predict binding poses in receptor active sites (PDB: 6CM4) .

- Dose-response : Test concentrations from 1 nM–100 µM in primary neuronal cultures, monitoring cAMP levels via ELISA .

Q. What are the limitations of current synthetic protocols, and how can they be improved?

- Yield limitations : Low yields (<40%) in reductive amination due to steric hindrance. Mitigate via microwave-assisted synthesis (70°C, 30 min) .

- Scalability : Replace batch reactors with flow chemistry for better heat/mass transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.